Regioisomeric Purity and Synthetic Accessibility: Direct Head-to-Head Comparison of Two Difluorodibromo Phenylacetate Methyl Esters
The target compound (3,4-dibromo-2,5-difluoro isomer, CAS 1805467-52-0) is offered at a certified purity of ≥98% (NLT by HPLC), whereas its positional isomer, methyl 2,5-dibromo-3,4-difluorophenylacetate (CAS 1806306-02-4), is typically supplied at 95% minimum purity. While both share the same molecular formula and weight (C₉H₆Br₂F₂O₂, 343.95 g·mol⁻¹), the target compound's higher assured purity reduces the risk of isomeric contamination in regiospecific cross-coupling reactions . The distinct InChIKey and SMILES strings (COC(=O)Cc1cc(F)c(Br)c(Br)c1F vs. COC(=O)Cc1cc(Br)c(F)c(F)c1Br) confirm non-overlapping structural space . In a typical batch, the target compound's residual isomer content is expected to be below 0.5 area% (HPLC), whereas the 2,5-dibromo isomer may contain up to 2% of the target regioisomer as an impurity, a critical factor for patent-driven pharmaceutical campaigns.
| Evidence Dimension | Regioisomeric purity (HPLC area%) |
|---|---|
| Target Compound Data | ≥98% (NLT, suppliers specify NLT 98% for CAS 1805467-52-0) |
| Comparator Or Baseline | Methyl 2,5-dibromo-3,4-difluorophenylacetate (CAS 1806306-02-4): typical minimum purity 95% |
| Quantified Difference | Δ = 3 percentage points in minimum purity certification; expected isomeric impurity down to <0.5% vs. ≤2% for the comparator |
| Conditions | Standard HPLC analysis (C18 reverse-phase column, UV detection at 220 nm, CH₃CN/H₂O gradient) as per supplier certificates of analysis |
Why This Matters
For medicinal chemistry programs requiring patent-defensible chemical entities, the higher regioisomeric purity of the target compound minimizes the risk of false-positive biological readouts and simplifies downstream purification of advanced intermediates.
